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Compound of Interest

Compound Name:
1-Hydroxy-3-methylpyrazin-2(1H)-

one

CAS No.: 105985-13-5

Cat. No.: B3363841

Get Quote

Chemical Identity & Identifiers
1-Hydroxy-3-methylpyrazin-2(1H)-one is a functionalized pyrazine derivative characterized

by a cyclic hydroxamic acid motif. This structural feature allows it to act as a bidentate metal

chelator and a bioisostere for carboxylic acids in drug design. It exists in equilibrium with its

tautomeric form, 3-methylpyrazine-2-ol 1-oxide.

Key Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3363841#bc-rfq
https://www.benchchem.com/product/b3363841/docs?utm_src=pdf-body#1-hydroxy-3-methylpyrazin-2-1h-one-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3363841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Type Value Notes

CAS Registry Number 105985-13-5 Primary identifier

IUPAC Name
1-Hydroxy-3-methylpyrazin-

2(1H)-one
Preferred Name

Synonyms

3-Methyl-1-hydroxypyrazin-

2(1H)-one; 3-Methyl-2-

hydroxypyrazine 1-oxide; 1-

Hydroxy-3-methyl-2-

pyrazinone

Tautomer-dependent naming

Molecular Formula C₅H₆N₂O₂

Molecular Weight 126.11 g/mol

SMILES CC1=NC=CN(C1=O)O Keto-form (N-hydroxy)

InChI Key
NKOVUWPHZIJLRY-

UHFFFAOYSA-N

Appearance Off-white to pale yellow solid

Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is critical for experimental handling and binding mode

analysis. The compound exists primarily in the 1-hydroxy-2-one form (cyclic hydroxamic acid)

in polar solvents, which is crucial for its metal-chelating properties (e.g., inhibiting

metalloenzymes).

Tautomeric Equilibrium Diagram
1-Hydroxy-3-methylpyrazin-2(1H)-one
(Keto / Cyclic Hydroxamic Acid Form)

Predominant in solution

3-Methylpyrazine-2-ol 1-oxide
(Enol / N-oxide Form)

Aromatic character

 Tautomerization (Proton Transfer)

Click to download full resolution via product page
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Caption: Tautomeric equilibrium between the N-hydroxy-2-one form (left) and the 2-hydroxy-1-

oxide form (right).

Synthesis Methodologies
The synthesis of CAS 105985-13-5 requires constructing the pyrazine ring with the N-hydroxy

functionality intact, or selectively oxidizing a pyrazinone precursor.

Protocol A: Condensation Route (De Novo Ring
Formation)
This is the preferred method for high regioselectivity. It involves the condensation of glycine

hydroxamic acid with pyruvaldehyde (2-oxopropanal).

Mechanism:

Imine Formation: The primary amine of glycine hydroxamic acid attacks the aldehyde of

pyruvaldehyde.

Cyclization: The hydroxamic acid nitrogen attacks the ketone carbonyl.

Dehydration: Loss of water yields the unsaturated pyrazinone ring.

Step-by-Step Protocol:

Reagents: Glycine hydroxamic acid (1.0 eq), Pyruvaldehyde (40% aq. solution, 1.1 eq),

Sodium Hydroxide (catalytic), Methanol (solvent).

Procedure:

Dissolve glycine hydroxamic acid in MeOH at 0°C.

Add pyruvaldehyde dropwise over 30 minutes.

Adjust pH to ~8-9 using NaOH to facilitate cyclization.

Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
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Workup: Acidify carefully with HCl to precipitate the product or extract with EtOAc.

Purification: Recrystallization from EtOH/Water.

Protocol B: Direct Oxidation (From 3-Methylpyrazin-
2(1H)-one)
Less selective but uses cheaper starting materials.

Precursor: 3-Methylpyrazin-2(1H)-one (CAS 19838-07-4).

Oxidant:m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Na₂WO₄.

Conditions: React in DCM at reflux.

Note: This often yields a mixture of the 1-oxide (target) and 4-oxide. Chromatographic

separation is required.

Synthesis Workflow Diagram

Glycine Hydroxamic Acid
(H2N-CH2-CONHOH)

Schiff Base Intermediate
(Unstable)

 Condensation (-H2O)
MeOH, 0°C

Pyruvaldehyde
(CH3-CO-CHO)

 Condensation (-H2O)
MeOH, 0°C

1-Hydroxy-3-methylpyrazin-2(1H)-one
(CAS 105985-13-5)

 Cyclization & Dehydration
pH 8-9

Click to download full resolution via product page

Caption: Regioselective synthesis via condensation of glycine hydroxamic acid and

pyruvaldehyde.
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Applications in Drug Development[2]
The 1-hydroxypyrazin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry,

often serving as a core for:

Metalloenzyme Inhibitors: The cyclic hydroxamic acid moiety (N-OH + C=O) forms stable 5-

membered chelate rings with divalent metals (Zn²⁺, Mg²⁺, Mn²⁺). This is relevant for

inhibiting:

Matrix Metalloproteinases (MMPs)

HIV Integrase (Mg²⁺ dependent)

Carbonic Anhydrase

Antibacterial Agents: Analogues of Aspergillic Acid (a natural 1-hydroxy-2-pyrazinone) exhibit

antibiotic activity by sequestering iron (siderophore mimicry).

Kinase Inhibitors: The scaffold can mimic the purine ring of ATP, allowing it to bind in the

hinge region of kinase active sites.

Safety & Handling
GHS Classification: Warning.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The N-hydroxy

group is sensitive to oxidation and light.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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